molecular formula C11H9Cl2NO3S2 B14190746 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-79-6

4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B14190746
CAS No.: 918107-79-6
M. Wt: 338.2 g/mol
InChI Key: VVPPTYHLHPYDIL-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents

Preparation Methods

The synthesis of 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methanesulfonyl chloride, which is an organosulfur compound with the formula CH3SO2Cl . The reaction conditions often require the presence of a non-nucleophilic base and may involve the use of solvents such as methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting biochemical pathways and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities

Properties

CAS No.

918107-79-6

Molecular Formula

C11H9Cl2NO3S2

Molecular Weight

338.2 g/mol

IUPAC Name

4,5-dichloro-2-[(4-methylsulfonylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C11H9Cl2NO3S2/c1-19(16,17)8-4-2-7(3-5-8)6-14-11(15)9(12)10(13)18-14/h2-5H,6H2,1H3

InChI Key

VVPPTYHLHPYDIL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Cl

Origin of Product

United States

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